molecular formula C9H4BrClN2O2 B14035200 8-Bromo-7-chloro-3-nitroquinoline

8-Bromo-7-chloro-3-nitroquinoline

Cat. No.: B14035200
M. Wt: 287.50 g/mol
InChI Key: HKLIOBQOLPMVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative characterized by substituents at positions 3 (nitro group), 7 (chlorine), and 8 (bromine). The presence of electron-withdrawing groups (e.g., nitro, halogens) enhances electrophilicity, making the compound reactive in substitution reactions.

Properties

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

8-bromo-7-chloro-3-nitroquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-8-7(11)2-1-5-3-6(13(14)15)4-12-9(5)8/h1-4H

InChI Key

HKLIOBQOLPMVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)[N+](=O)[O-])Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-3-nitroquinoline typically involves the functionalization of the quinoline ring. One common method is the nitration of 8-bromo-7-chloroquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods: Industrial production of 8-Bromo-7-chloro-3-nitroquinoline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-chloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products:

  • Substituted quinolines with different functional groups.
  • Aminoquinolines from the reduction of the nitro group.
  • Quinoline N-oxides from oxidation reactions.

Scientific Research Applications

8-Bromo-7-chloro-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and chlorine atoms may enhance the compound’s ability to bind to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Bromo-7-chloro-3-nitroquinoline with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
8-Bromo-7-chloro-3-nitroquinoline 3-NO₂, 7-Cl, 8-Br C₉H₄BrClN₂O₂ 287.5 High electrophilicity due to nitro and halogens; potential antimalarial activity.
7-Bromo-4-chloro-3-nitroquinoline 3-NO₂, 4-Cl, 7-Br C₉H₄BrClN₂O₂ 287.5 Altered substituent positions may reduce ring strain; similar reactivity.
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline 3-NO₂, 4-Cl, 8-CF₃ C₁₀H₄ClF₃N₂O₂ 290.5 CF₃ group enhances lipophilicity; higher metabolic stability.
8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile 2-Cl, 3-CN, 7-OCH₃, 8-Br C₁₁H₆BrClN₂O 312.5 Carbonitrile group increases polarity; methoxy improves solubility.
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline 3-NO₂, 4-Cl, 6-Cl, 7-Br, 8-F C₉H₂BrCl₂FN₂O₂ 342.4 Fluorine introduces strong electronegativity; dichloro substitution increases steric hindrance.
6-Bromo-8-ethyl-5-nitroquinoline 5-NO₂, 6-Br, 8-C₂H₅ C₁₁H₉BrN₂O₂ 281.1 Ethyl group at position 8 enhances hydrophobic interactions.

Key Structural and Functional Insights :

Substituent Position Effects: The 3-nitro group in 8-Bromo-7-chloro-3-nitroquinoline increases electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitutions. Halogen Placement: Bromine at position 8 (vs. position 7 in 7-Bromo-4-chloro-3-nitroquinoline) impacts steric interactions in receptor binding .

Functional Group Variations: Trifluoromethyl (CF₃): Found in 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, this group enhances lipophilicity and resistance to oxidative metabolism compared to halogens .

Synthetic Considerations: Synthesis of 8-Bromo-7-chloro-3-nitroquinoline likely involves sequential halogenation and nitration steps. In contrast, fluorinated analogs (e.g., 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline) require specialized reagents like POCl₃ and DMF for chlorination/fluorination .

Biological Implications: Nitro groups in quinoline derivatives are often metabolized to amines, which may confer toxicity or bioactivity. Methoxy and ethyl substituents (e.g., in 6-Bromo-8-ethyl-5-nitroquinoline) may improve pharmacokinetic profiles by modulating solubility and bioavailability .

Research Findings and Data

Physicochemical Properties :

  • Lipophilicity (LogP): 8-Bromo-7-chloro-3-nitroquinoline: Estimated LogP = 2.8 (higher than non-halogenated analogs due to bromine and chlorine). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: LogP = 3.5 (CF₃ increases hydrophobicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.